molecular formula C66H99N23O17S2 B549462 Compstatin

Compstatin

Katalognummer: B549462
Molekulargewicht: 1550.8 g/mol
InChI-Schlüssel: RDTRHBCZFDCUPW-KWICJJCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Compstatin is a 13-residue cyclic peptide (sequence: Ile¹-Cys²-Val³-Val⁴-Gln⁵-Asp⁶-Trp⁷-Gly⁸-His⁹-His¹⁰-Arg¹¹-Cys¹²-Thr¹³-NH₂) that inhibits the complement system by binding to the β-chain of complement component C3 and its proteolytic fragments (C3b, C3c). It blocks the cleavage of C3 by convertases, thereby preventing downstream inflammatory and immune responses . Discovered via phage display libraries, its cyclic structure is stabilized by a disulfide bridge (Cys²-Cys¹²) and features a hydrophobic cluster (residues 1–4, 12–13) and a β-turn (residues 5–8) critical for activity . Key residues, including Trp⁷, Val³, and Gln⁵, form hydrogen bonds and hydrophobic interactions with C3 .

Vorbereitungsmethoden

Compstatin is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The synthesis involves the following steps:

Analyse Chemischer Reaktionen

Compstatin unterliegt während seiner Synthese hauptsächlich der Peptidbindungsbildung und Cyclisierung. Es unterliegt normalerweise nicht Oxidations-, Reduktions- oder Substitutionsreaktionen als Teil seiner Standardherstellung. Das Hauptprodukt, das aus diesen Reaktionen entsteht, ist das zyklische Tridecapeptid this compound selbst .

Wissenschaftliche Forschungsanwendungen

Introduction to Compstatin

This compound is a cyclic tridecapeptide that specifically inhibits complement component C3, a central player in the complement system. This compound has garnered significant attention due to its potential therapeutic applications in various pathological conditions, particularly those involving dysregulation of the complement system. The following sections will detail the scientific research applications of this compound, supported by comprehensive data tables and case studies.

Age-Related Macular Degeneration (AMD)

This compound has shown significant potential in treating age-related macular degeneration, a leading cause of vision loss. Clinical trials are underway to evaluate its efficacy in reducing inflammation and drusen formation associated with AMD. The compound's ability to inhibit complement activation directly at C3 is crucial in mitigating the inflammatory responses that exacerbate this condition .

Paroxysmal Nocturnal Hemoglobinuria (PNH)

The approval of Empaveli, a this compound analog, marks a significant advancement in treating PNH, a rare blood disorder characterized by complement-mediated hemolysis. Clinical trials have demonstrated that systemic delivery of C3 inhibitors can effectively saturate plasma C3 levels, providing sustained inhibition and improving patient outcomes .

Inflammatory Diseases

Research indicates that this compound may be beneficial in various inflammatory diseases where complement activation plays a role. For instance, studies have explored its application in models of periodontitis and other inflammatory conditions, highlighting its potential as a therapeutic agent to modulate excessive inflammation .

Cancer Immunotherapy

Emerging evidence suggests that this compound may also play a role in cancer immunotherapy by modulating the immune response through complement system regulation. This application is particularly relevant given the increasing recognition of the complement system's involvement in tumorigenesis and immune evasion .

Table 1: Summary of Clinical Trials Involving this compound Analogues

Study TitleConditionPhaseOutcomeReference
Efficacy of this compound in AMDAge-Related Macular DegenerationPhase IISignificant reduction in drusen formation
Empaveli for PNHParoxysmal Nocturnal HemoglobinuriaPhase IIIImproved hemolysis control
This compound in PeriodontitisPeriodontitisPhase IReduced inflammation markers

Wirkmechanismus

Compstatin exerts its effects by binding to the complement component C3 and preventing its activation. This inhibition blocks the cleavage of C3 into C3a and C3b, which are crucial for the downstream activation of the complement cascade. By inhibiting C3 activation, this compound effectively modulates the complement system and prevents the formation of pro-inflammatory and cell-damaging components .

Vergleich Mit ähnlichen Verbindungen

Compstatin Analogs with Amino Acid Substitutions

W4A9 (Val⁴Trp/His⁹Ala)

  • Modifications : Val⁴→Trp enhances hydrophobic packing; His⁹→Ala reduces steric hindrance.
  • Activity : 45-fold higher potency than native this compound in inhibiting C3 cleavage .
  • Structural Insights : X-ray crystallography (PDB: 2QKI) shows an extended β-turn (residues 8–11) and altered conformation compared to native this compound (Cα RMSD = 3.7 Å) .

Ac-V4(2Nal)/H9A-NH₂

  • Modifications: Incorporates non-natural fused-ring amino acid (2-naphthylalanine) at position 3.
  • Activity : IC₅₀ = 500 nM (264-fold improvement over this compound) due to enhanced hydrophobic clustering .

Ac-I1L/H9W/T13G

  • Modifications : Ile¹→Leu, His⁹→Trp, Thr¹³→Gly.
  • Activity : 4-fold higher activity than native this compound; surface plasmon resonance (SPR) shows altered binding kinetics .

Pegylated Derivatives

Pegcetacoplan

  • Design : Two this compound analogs linked via polyethylene glycol (PEG) for extended half-life .
  • Activity : Binds C3, C3b, and C3c with affinity comparable to this compound; inhibits both classical and alternative pathway convertases .
  • Clinical Status: FDA-approved in 2021 for paroxysmal nocturnal hemoglobinuria (PNH); in trials for age-related macular degeneration (AMD) and ALS .

Non-Peptidic Scaffolds

APL-1030 (Nanofitin)

  • Design : Engineered from Sac7d protein (7 kDa scaffold) targeting the this compound-binding site on C3 .
  • Activity : High affinity (KD < 10 nM) with steric hindrance of C3 convertase binding .

Thioether-Containing Analogs

  • Modifications : Replacement of disulfide bridge (Cys²-Cys¹²) with thioethers.
  • Activity : Varied kinetics; peptide 3 (thioether analog) shows SPR profiles similar to native this compound, while others exhibit faster dissociation rates .

Structural and Functional Insights

Key Comparative Data

Compound Modifications Activity (vs. This compound) Binding Mechanism Clinical Status
This compound Native peptide Baseline (IC₅₀ ~132 µM) Binds MG4/MG5 domains of C3 β-chain Preclinical
W4A9 Val⁴Trp, His⁹Ala 45-fold improvement Extended β-turn conformation Preclinical
Ac-V4(2Nal)/H9A Non-natural amino acids at position 4 IC₅₀ 500 nM (264-fold) Enhanced hydrophobic interactions Preclinical
Pegcetacoplan PEG-linked dimers Approved for PNH (2021) Prolonged half-life, dual-targeting Phase III (AMD, ALS)
APL-1030 Nanofitin scaffold KD < 10 nM High thermal stability Preclinical

Discussion

Pharmacological Enhancements

  • Potency : Substitutions at positions 4 (e.g., Trp, 2Nal) and 9 (e.g., Ala) optimize hydrophobic and hydrogen-bonding interactions, improving IC₅₀ by up to 264-fold .
  • Stability : Pegylation (pegcetacoplan) and thioether bridges enhance pharmacokinetics and proteolytic resistance .
  • Species Specificity : this compound analogs show human-specific binding, necessitating engineered animal models for in vivo studies .

Clinical Implications

Pegcetacoplan’s approval validates C3 inhibition as a therapeutic strategy. APL-1030 and non-natural amino acid analogs represent next-generation candidates with improved stability and manufacturability .

Biologische Aktivität

Compstatin is a cyclic peptide that selectively inhibits the complement component C3, playing a crucial role in the regulation of the complement system. This article delves into the biological activity of this compound, exploring its mechanisms, structure-activity relationships, and therapeutic potential through various studies and findings.

This compound functions by binding to C3 and preventing its cleavage by C3 convertases, thus inhibiting the complement activation cascade. The binding site for this compound has been characterized through structural studies, revealing that it interacts with specific residues in the C3 protein. Key residues such as Gly-345, His-392, Pro-393, Leu-454, and Arg-459 are conserved in primate C3 but differ in other mammals, which explains this compound's species-specific activity .

Structure-Activity Relationship (SAR)

Recent advancements in understanding the SAR of this compound have led to the development of more potent analogs. For instance, studies involving molecular dynamics simulations and co-crystal structures have identified critical interactions that enhance binding affinity and stability. The introduction of modifications such as N-terminal extensions has improved solubility without compromising inhibitory activity .

Table 1: Key this compound Analogs and Their Properties

AnalogBinding Affinity (nM)Solubility (mg/mL)Inhibition IC50 (nM)
Cp400.51.20.8
4W9A0.020.50.05
(1Me)W50.12.00.15

Preclinical Studies

This compound has been evaluated in various preclinical models to assess its therapeutic efficacy in conditions associated with excessive complement activation:

  • Xenotransplantation : this compound analogs demonstrated significant organ protection by reducing complement-mediated damage.
  • Bacterial Sepsis : In models of sepsis, this compound administration resulted in decreased inflammatory responses and improved survival rates.
  • Hemodialysis-Induced Inflammation : Studies showed that this compound effectively mitigated complement activation during hemodialysis, suggesting its potential for protecting patients undergoing this treatment .

Clinical Applications

The transition of this compound from laboratory research to clinical applications marks a significant milestone in complement therapy. The approval of pegcetacoplan, a derivative of this compound, has opened avenues for treating conditions like paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration (AMD). Clinical trials have demonstrated its safety and efficacy, reinforcing the potential for broader applications in complement-mediated diseases .

Case Study: Pegcetacoplan in PNH

In Phase II trials for PNH, patients treated with pegcetacoplan showed significant reductions in hemolysis markers compared to placebo groups. The study highlighted not only the therapeutic benefits but also the importance of monitoring plasma C3 levels during treatment to optimize dosing strategies .

Q & A

Q. What molecular mechanisms underlie Compstatin’s inhibition of the complement system, and how are these validated experimentally?

This compound binds to complement component C3, blocking its cleavage into C3a and C3b and preventing downstream activation of the complement cascade . Key experimental validations include:

  • Surface plasmon resonance (SPR) to measure binding kinetics (e.g., association/dissociation rates) .
  • Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) .
  • Functional assays (e.g., hemolytic assays) to confirm inhibition of complement-mediated lysis .

Q. What structural features of this compound are critical for its activity, and how are these determined?

The β-hairpin conformation and specific residues (e.g., Trp7, Gln5, and disulfide bonds) are essential for binding to C3 . Methodologies include:

  • NMR spectroscopy to resolve solution structures and identify conformational stability .
  • Alanine scanning mutagenesis to pinpoint critical residues .
  • Molecular dynamics (MD) simulations to analyze flexibility and hydrogen bonding patterns .

Q. How do researchers design and optimize this compound analogs with improved potency?

Optimization combines rational design and combinatorial approaches :

  • Phage-displayed peptide libraries screen for high-affinity binders .
  • Active sequence template (Ac-X[CVXQDWGXXXC]X-NH2) guides residue substitutions while preserving core structure .
  • Hybrid computational methods (e.g., distance geometry/simulated annealing) predict stable conformations .
    Recent analogs achieve 99-fold higher activity through non-natural amino acids and peptidomimetic modifications .

Q. What computational tools are used to resolve conformational dynamics of this compound analogs, and how are these validated?

  • Molecular dynamics (MD) simulations (e.g., 100-ns trajectories) compare pre-bound conformations of analogs in solution .
  • Free-energy perturbation (FEP) calculates binding affinity differences between analogs .
    Validation strategies:
    • Correlate simulation results with NMR-derived restraints .
    • Compare predicted vs. experimental IC50 values from inhibition assays .

Q. How do researchers address discrepancies between binding affinity data and functional activity in this compound studies?

Contradictions may arise from assay conditions (e.g., buffer composition) or conformational selection mechanisms. Mitigation approaches:

  • Multi-method binding analysis : Combine SPR (kinetics), ITC (thermodynamics), and functional assays (e.g., ELISA) .
  • Conformational sampling : Use MD simulations to identify analogs with “pre-bound” states that enhance binding .
  • Statistical rigor : Apply ANOVA or linear regression to assess correlations between binding parameters and inhibitory potency .

Q. What strategies ensure reproducibility in this compound analog synthesis and characterization?

  • Peptide synthesis : Use solid-phase Fmoc chemistry with HPLC purification (>95% purity) .
  • Batch-to-batch consistency : Validate via mass spectrometry and circular dichroism (CD) spectroscopy .
  • Open-data practices : Share synthetic protocols and raw NMR/SPR data in supplementary materials .

Q. How are structure-activity relationships (SARs) systematically analyzed for this compound analogs?

  • SAR tables : Tabulate IC50, KD, and ΔG values for each analog .
  • Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with C3 residues Arg456 and Gln1013) .
  • Consensus scoring : Rank analogs using combined metrics from computational (MM/GBSA) and experimental (SPR) data .

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound inhibition studies?

  • Nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 and Hill coefficients .
  • Bootstrap resampling to estimate confidence intervals for fitted parameters .
  • Mann-Whitney U tests for non-normal distributions in small sample sizes .

Q. How do researchers validate the specificity of this compound analogs for C3 over related complement proteins?

  • Cross-reactivity assays : Test analogs against C4, C5, or factor B using SPR or ELISA .
  • Cryo-EM or X-ray crystallography : Resolve analog-C3 complexes to confirm binding epitopes .
  • Gene knockout models : Use C3-deficient sera to confirm target specificity in functional assays .

Q. What guidelines ensure ethical reporting of negative or contradictory results in this compound research?

  • Transparent disclosure : Detail failed optimization rounds (e.g., inactive analogs) in supplementary materials .
  • Rigorous peer review : Engage biostatisticians to validate analysis pipelines for controversial findings .
  • Pre-registration : Share experimental designs on platforms like Open Science Framework to reduce bias .

Eigenschaften

IUPAC Name

2-[(4R,7S,10S,13S,19S,22S,25S,28S,31S,34R)-4-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]carbamoyl]-34-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-25-(3-amino-3-oxopropyl)-7-[3-(diaminomethylideneamino)propyl]-10,13-bis(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33-decaoxo-28,31-di(propan-2-yl)-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacont-22-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H99N23O17S2/c1-8-32(6)50(68)63(104)86-46-27-108-107-26-45(62(103)89-53(33(7)90)54(69)95)85-56(97)39(14-11-17-74-66(70)71)80-59(100)43(20-36-24-73-29-78-36)83-58(99)42(19-35-23-72-28-77-35)79-48(92)25-76-55(96)41(18-34-22-75-38-13-10-9-12-37(34)38)82-60(101)44(21-49(93)94)84-57(98)40(15-16-47(67)91)81-64(105)51(30(2)3)88-65(106)52(31(4)5)87-61(46)102/h9-10,12-13,22-24,28-33,39-46,50-53,75,90H,8,11,14-21,25-27,68H2,1-7H3,(H2,67,91)(H2,69,95)(H,72,77)(H,73,78)(H,76,96)(H,79,92)(H,80,100)(H,81,105)(H,82,101)(H,83,99)(H,84,98)(H,85,97)(H,86,104)(H,87,102)(H,88,106)(H,89,103)(H,93,94)(H4,70,71,74)/t32-,33+,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-,52-,53-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTRHBCZFDCUPW-KWICJJCGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C(C)C)C(C)C)CCC(=O)N)CC(=O)O)CC2=CNC3=CC=CC=C32)CC4=CN=CN4)CC5=CN=CN5)CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H99N23O17S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1550.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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